Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-

Vue d'ensemble

Description

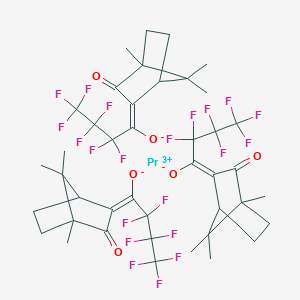

Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a useful research compound. Its molecular formula is C42H42F21O6Pr and its molecular weight is 1182.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mass Spectrometry in Clinical Research

Scientific Field

Translational Omics and Precision Medicine

Summary of Application

The compound is utilized in the field of mass spectrometry, specifically within the context of clinical research aimed at advancing precision medicine. It serves as a calibration standard or a reagent in the Thermo Scientific™ Stellar™ mass spectrometer, which is designed to streamline the verification of proteins and metabolites of clinical interest.

Experimental Procedures

The Stellar mass spectrometer, complemented by the Orbitrap™ Astral™ MS, employs the compound in a high throughput liquid chromatography separation with the Vanquish™ Neo UHPLC system. This setup allows for the rapid and sensitive analysis of biomarkers, including peptides, metabolites, and lipids.

Results

The use of AC1MJ33P in this context has led to a tenfold increase in quantitative sensitivity and the ability to analyze five times more compounds compared to traditional technologies .

Fluorescent Protein Antibodies Research

Scientific Field

Molecular Biology and Immunology

Summary of Application

AC1MJ33P is applied in the development of fluorescent protein antibodies, particularly nanobodies, which are used extensively in biomedical research. These antibodies are crucial for explicitly recognizing and binding to antigens, aiding in immunoassays, diagnostics, and drug development.

Experimental Procedures

The research involves the synthesis of nanobodies targeting various fluorescent proteins, with AC1MJ33P possibly being used as a part of the fluorescent tagging process or as a stabilizing agent for the antibodies.

Results

The application of AC1MJ33P in this field has contributed to making fluorescent proteins more valuable in biological research, although specific quantitative data from this study are not provided .

Advanced Functional Applications of Polypropylene

Scientific Field

Material Science and Engineering

Summary of Application

In material science, AC1MJ33P is investigated for its potential use in modifying the properties of polypropylene (PP), a common thermoplastic polymer. The compound may act as a catalyst or an additive to enhance the functionality of PP.

Experimental Procedures

The research includes the synthesis of AC1MJ33P and its incorporation into PP during polymerization or as a post-polymerization modification to alter the material’s characteristics.

Results

While the specific outcomes related to AC1MJ33P’s role in PP research are not detailed, the overall advancements in PP functionalities are significant, suggesting a positive impact of the compound’s application .

Anti-Inflammatory Agents Development

Scientific Field

Pharmaceutical Sciences and Medicinal Chemistry

Summary of Application

AC1MJ33P derivatives are explored for their anti-inflammatory properties, with a focus on selectively inhibiting the COX-2 enzyme. This has implications for the development of new anti-inflammatory medications.

Experimental Procedures

The method involves the synthesis of new derivatives of AC1MJ33P and subsequent molecular docking studies with COX-2 to evaluate their potential as anti-inflammatory agents.

Results

The synthesized compounds have shown effective interaction with the active site of COX-2, surpassing the parent compound in terms of binding strength, indicating promising prospects for these derivatives as anti-inflammatory agents .

Chemoenzymatic Synthesis

Scientific Field

Organic Chemistry and Biocatalysis

Summary of Application

AC1MJ33P is used in the chemoenzymatic synthesis of various organic compounds, leveraging its potential as a reagent or catalyst that can introduce fluorine atoms into organic molecules.

Experimental Procedures

The synthesis process typically involves enantioselective transesterification reactions facilitated by enzymes like Candida antarctica lipase B, with AC1MJ33P serving a crucial role in the reaction mechanism.

Results

The application of AC1MJ33P in this context has led to the successful synthesis of target molecules with high enantiomeric purity, demonstrating its effectiveness in chemoenzymatic processes .

Cancer Immunotherapy

Scientific Field

Oncology and Immunology

Summary of Application

AC1MJ33P is being explored for its potential use in cancer immunotherapy. It may be involved in the development of novel T-cell engaging therapies, such as bispecific antibodies that can target cancer cells more effectively.

Experimental Procedures

The compound could be used in the conjugation process of creating bispecific antibodies, where it may help in linking two different antibodies to form a single molecule that can bind to both T-cells and cancer cells.

Results

While specific data on AC1MJ33P’s role in this application is not detailed, the general advancements in immunotherapy suggest that the compound could contribute to the development of treatments with improved efficacy and specificity .

Advanced Coatings and Surface Treatments

Scientific Field

Material Science and Industrial Engineering

Summary of Application

AC1MJ33P may be used in the formulation of advanced coatings and surface treatments that can provide enhanced protection against corrosion, wear, and environmental damage.

Experimental Procedures

The compound could be incorporated into polymeric matrices or metal coatings to improve their physical properties and resistance to degradation.

Results

The application of AC1MJ33P in coatings could lead to materials with longer lifespans and reduced maintenance requirements, although specific quantitative results are not provided .

High-Performance Lubricants

Scientific Field

Tribology and Mechanical Engineering

Summary of Application

In the field of tribology, AC1MJ33P is investigated for its potential to serve as an additive in high-performance lubricants, enhancing their thermal stability and load-bearing capacity.

Experimental Procedures

The research would involve the synthesis of AC1MJ33P-based additives and their incorporation into lubricant formulations, followed by rigorous testing under various mechanical and thermal conditions.

Results

The use of AC1MJ33P in lubricants could result in a significant reduction in friction and wear, contributing to the longevity and efficiency of mechanical systems .

Propriétés

IUPAC Name |

(1E)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C14H15F7O2.Pr/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHRVAOLZDBFAM-UFRADDTFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42F21O6Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388978 | |

| Record name | AC1MJ33P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1182.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- | |

CAS RN |

38832-94-9, 52260-98-7 | |

| Record name | Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038832949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium, tris[3-[2,2,3,3,4,4,4-heptafluoro-1-(oxo-.kappa.O)butyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-onato-.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AC1MJ33P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)

![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)

amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)

![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)